

2-Aminobutan-1-ol: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobutan-1-ol

Cat. No.: B080463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

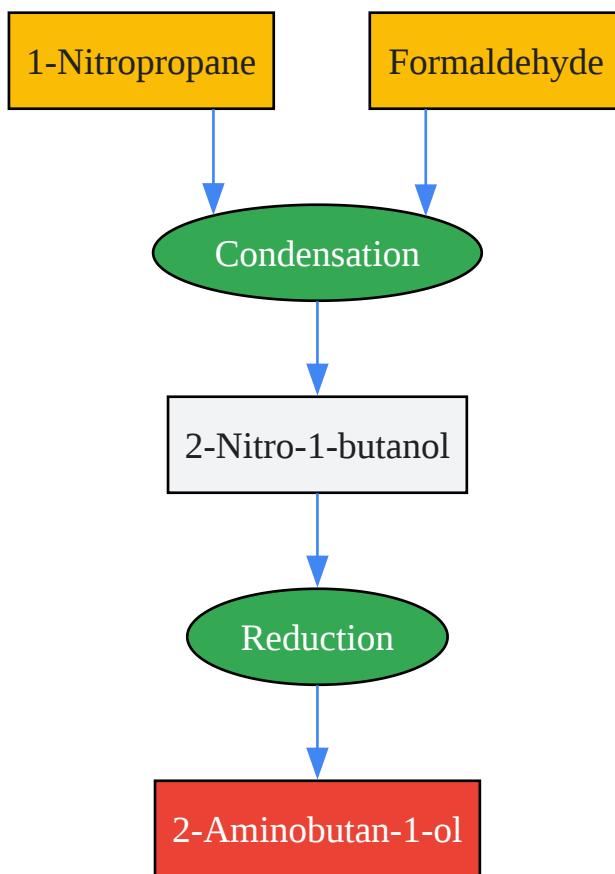
This technical guide provides an in-depth overview of **2-aminobutan-1-ol**, a chiral amino alcohol of significant interest in the pharmaceutical industry. The document elucidates the discovery of this compound, which is intrinsically linked to its first chemical synthesis in the mid-20th century for medicinal chemistry applications. It definitively addresses the topic of its natural sources, concluding from available scientific literature that **2-aminobutan-1-ol** is a synthetic molecule with no known natural occurrence. The core of this guide is a detailed exploration of the various chemical and biosynthetic manufacturing routes. Key synthetic methodologies, including the reduction of 2-aminobutyric acid and the condensation of 1-nitropropane with formaldehyde, are presented with detailed experimental protocols and quantitative data on yields and purity. Furthermore, a novel biosynthetic pathway engineered in *Saccharomyces cerevisiae* is described, offering a potential route for sustainable production. All quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways are visualized using diagrams to facilitate understanding.

Discovery and Historical Context

The discovery of **2-aminobutan-1-ol** is not marked by its isolation from a natural source, but rather by its first chemical synthesis. Historical accounts suggest its preparation emerged in the mid-20th century from research focused on developing new amino alcohols for medicinal purposes. A pivotal moment in its history is linked to the development of the antitubercular

drug, ethambutol. The synthesis and potent biological activity of the dextrorotatory S,S-isomer of ethambutol, which utilizes (S)-**2-aminobutan-1-ol** as a key chiral building block, was first reported by Wilkinson and colleagues in 1961.^{[1][2][3][4]} An early documented synthesis of (S)-**2-aminobutan-1-ol** was described by A.M. Krtsyn and colleagues in 1962, involving the reduction of (S)-2-aminobutyric acid with lithium aluminum hydride.^{[5][6]} This body of work established **2-aminobutan-1-ol** as a critical synthetic intermediate in pharmaceutical manufacturing.

Natural Sources


Extensive reviews of chemical and biological databases indicate that **2-aminobutan-1-ol** is not a naturally occurring compound. Several sources explicitly state that it is "not found in nature".^[7] While structurally similar amino alcohols have been identified in some marine organisms and plant extracts, **2-aminobutan-1-ol** itself has not been isolated from these or any other natural sources. The only instances of its biological production are in engineered microorganisms, such as *Saccharomyces cerevisiae*, where a heterologous metabolic pathway has been intentionally introduced for its synthesis.^{[8][9]} This firmly places **2-aminobutan-1-ol** in the category of synthetic molecules.

Synthetic and Biosynthetic Production Routes

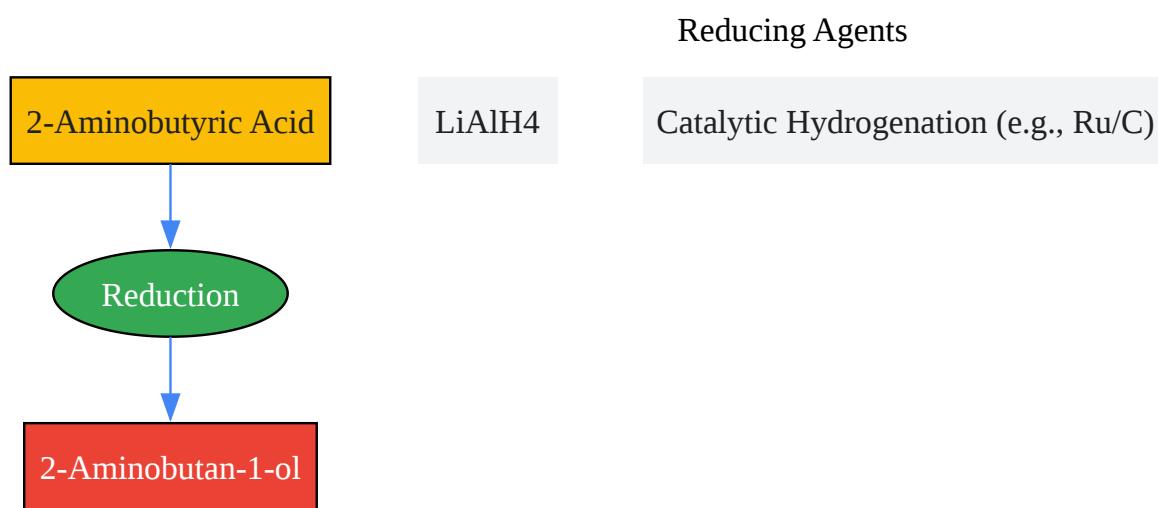
A variety of methods have been developed for the chemical and biological synthesis of **2-aminobutan-1-ol**. The choice of route often depends on factors such as desired stereochemistry, scale, cost, and available starting materials.

Chemical Synthesis

A common industrial method for producing racemic **2-aminobutan-1-ol** involves a two-step process starting with the condensation of 1-nitropropane and formaldehyde, followed by the reduction of the resulting 2-nitro-1-butanol.

[Click to download full resolution via product page](#)

Figure 1: Synthesis from 1-Nitropropane.


Experimental Protocol:

Step 1: Condensation of 1-Nitropropane and Formaldehyde[10] At a temperature maintained between 30°C and 35°C, 345 kg of 1-nitropropane and 360 liters of an aqueous formaldehyde solution (10.6 moles/liter) are stirred together in the presence of 7.6 kg of triethylamine, which acts as a basic catalyst. The mixture is stirred for 48 hours. Following the reaction, the mixture is concentrated by heating between 50°C and 60°C under a pressure of 50 to 100 torr to yield concentrated 2-nitro-1-butanol.

Step 2: Catalytic Hydrogenation of 2-Nitro-1-butanol[10][11] The crude 2-nitro-1-butanol is dissolved in an equal volume of methanol. The reduction is carried out using a Raney nickel catalyst under a pressure of 8 to 12 bars with a hydrogenation mixture, typically consisting of 85% hydrogen and 15% nitrogen. The reaction temperature is maintained below 70°C. After the

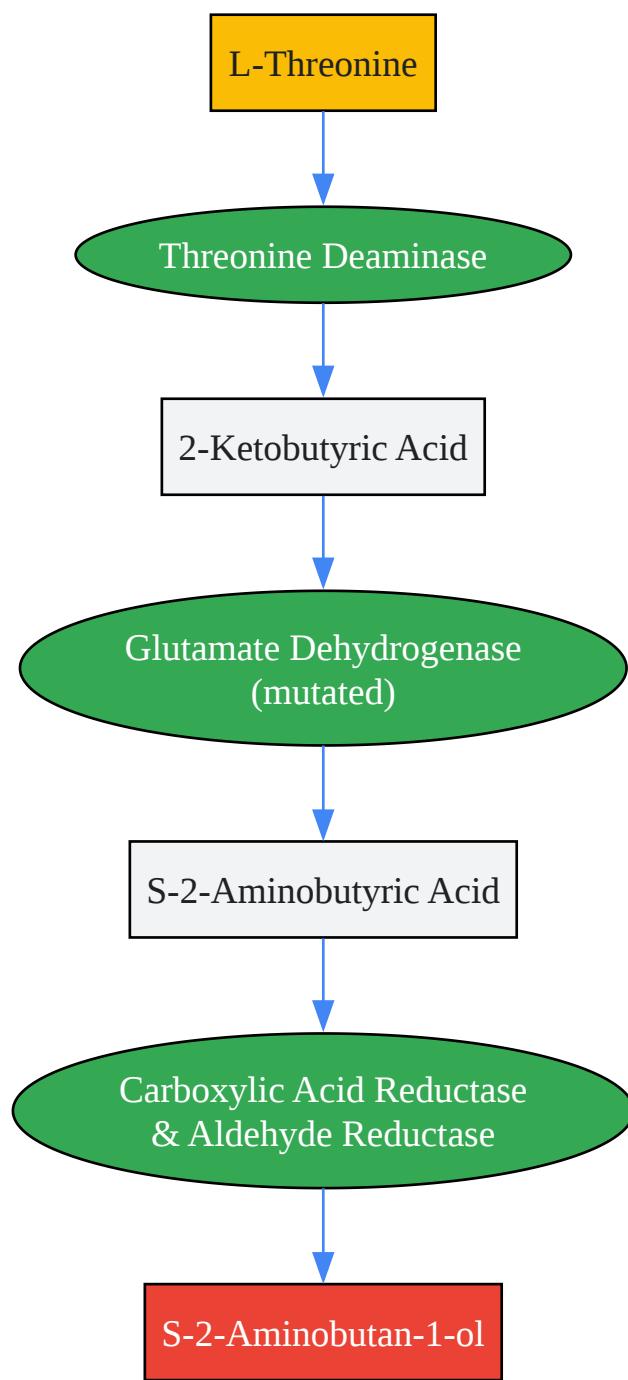
reaction is complete, the catalyst is removed by filtration, and the **2-aminobutan-1-ol** is isolated by distillation.

The reduction of 2-aminobutyric acid or its esters is a versatile method for producing either racemic or enantiomerically pure **2-aminobutan-1-ol**, depending on the chirality of the starting material.

[Click to download full resolution via product page](#)

Figure 2: Synthesis from 2-Aminobutyric Acid.

Experimental Protocol (Catalytic Hydrogenation of (S)-2-Aminobutyric Acid):[5][6]


(S)-2-aminobutyric acid is dissolved in deionized water to a concentration of 0.1-0.2 g/mL. The pH of the solution is adjusted to 1-5 with an acid such as phosphoric acid. A supported metal catalyst (e.g., Ruthenium on carbon) is added, with the metal active constituent being 0.05-0.5% of the weight of the starting acid. The mixture is subjected to hydrogenation in a high-pressure reactor. The reaction is carried out under a hydrogen atmosphere at a pressure of 2-4 MPa and a temperature of 60-70°C for 4-10 hours, until hydrogen uptake ceases. After the reaction, the catalyst is filtered off. The filtrate is concentrated under reduced pressure, neutralized with a base (e.g., NaOH), and filtered to remove inorganic salts. The final product, (S)-**2-aminobutan-1-ol**, is obtained by rectification of the filtrate.

Other notable methods for synthesizing **2-aminobutan-1-ol** include:

- From 1-Butene: This process involves reacting 1-butene with a nitrile (like acetonitrile) and chlorine to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate, which is then hydrolyzed to yield dl-2-amino-1-butanol hydrochloride.[\[3\]](#)
- From 1,2-Epoxybutane: Racemic **2-aminobutan-1-ol** can be prepared by the reaction of 1,2-epoxybutane with ammonia.[\[7\]](#)

Biosynthesis in Engineered *Saccharomyces cerevisiae*

A novel *in vivo* production method for (S)-2-aminobutanol has been developed by engineering the metabolic pathways of baker's yeast (*Saccharomyces cerevisiae*).[\[8\]](#)[\[9\]](#) This represents the first instance of biosynthetic production of this otherwise purely synthetic compound.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Figure 3: Biosynthesis in Engineered *S. cerevisiae*.

Experimental Protocol Overview:[8][9]

The biosynthetic pathway is constructed by introducing several heterologous genes into *S. cerevisiae*.

- Conversion of L-Threonine to (S)-2-Aminobutyric Acid: The endogenous amino acid L-threonine is first converted to 2-ketobutyric acid by a threonine deaminase (e.g., from *Bacillus subtilis*). This intermediate is then aminated to enantiopure (S)-2-aminobutyric acid by a mutated glutamate dehydrogenase from *Escherichia coli*.
- Conversion of (S)-2-Aminobutyric Acid to (S)-2-Aminobutanol: The pathway is extended by introducing a carboxylic acid reductase (CAR) and an aldehyde reductase, along with a phosphopantetheinyl transferase required for CAR activation. These enzymes reduce the carboxylic acid group of (S)-2-aminobutyric acid to the corresponding alcohol, yielding (S)-2-aminobutanol.

The engineered yeast strains are cultivated in appropriate media. Production can be enhanced by feeding the culture with L-threonine.

Quantitative Data Summary

The following tables summarize the yields and purity reported for various synthetic methods.

Table 1: Chemical Synthesis of **2-Aminobutan-1-ol**

Starting Material(s)	Method	Product	Yield	Purity	Reference
1-Nitropropane, Formaldehyde	Condensation & Catalytic Hydrogenation	Racemic 2-Amino-1-butanol	62-74%	95-97%	[10]
(S)-2-Aminobutyric Acid	Catalytic Hydrogenation (Ru/C)	(S)-2-Amino-1-butanol	70-86%	>99%	[6] [12]
(S)-2-Aminobutyric Acid	Catalytic Hydrogenation (Pd/C)	(S)-2-Amino-1-butanol	75.6%	99.6%	[12]
(S)-2-Aminobutyric Acid	Catalytic Hydrogenation (Rh/C)	(S)-2-Amino-1-butanol	80.1%	99.2%	[12]
1-Butene, Acetonitrile, Cl ₂	Hydrolysis of intermediate	Racemic 2-Amino-1-butanol	35-38%	90-92%	[13]
D-2-Aminobutyric acid	Reduction with LiAlH ₄ in THF	(R)-(-)-2-Amino-1-butanol	61%	Not specified	[14]

Table 2: Biosynthesis of (S)-2-Aminobutanol in Engineered *S. cerevisiae*

Strain Engineering Details	Culture Conditions	Product Titer	Reference
Threonine deaminase, mutated glutamate dehydrogenase	Shake flask	0.40 mg/L (S)-2-Aminobutyric Acid	[9]
Above + L-threonine feeding	Shake flask	>1.70 mg/L (S)-2-Aminobutyric Acid	[9]
Full pathway including reductases	Shake flask	up to 1.10 mg/L (S)-2-Aminobutanol	[8][9]

Conclusion

2-Aminobutan-1-ol is a valuable chiral building block whose importance is derived entirely from its utility in chemical synthesis, most notably for pharmaceuticals like ethambutol. This guide confirms that it is a synthetic molecule with no known natural origins. Its discovery is synonymous with its first synthesis in the mid-20th century. A range of robust chemical synthesis methods are well-established, providing routes to both racemic and enantiomerically pure forms with varying yields and complexities. The recent development of a biosynthetic pathway in engineered yeast marks a significant advancement, opening the door to potentially more sustainable and environmentally benign production methods in the future. The detailed protocols, comparative data, and pathway visualizations provided herein serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important amino alcohol. As there is no evidence of **2-aminobutan-1-ol** being a natural biological molecule, signaling pathways involving this compound are not a relevant area of study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RU2712231C1 - Method for producing ethambutol - Google Patents [patents.google.com]
- 3. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
- 4. A new synthetic compound with antituberculous activity in mice: ethambutol (dextro-2,2'-(ethylenedimino)-di-L-butanol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105481703B - One kind synthesis $\text{Si}^{\frac{1}{4}}\text{H}_{\frac{3}{4}}$ The method of 2 amino butanols - Google Patents [patents.google.com]
- 6. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 7. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]
- 8. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]
- 11. CA1072581A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]
- 12. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]
- 13. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]
- 14. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2-Aminobutan-1-ol: A Comprehensive Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080463#discovery-and-natural-sources-of-2-aminobutan-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com